molecular formula C15H14N4O2 B2799061 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide CAS No. 2034372-20-6

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide

Cat. No.: B2799061
CAS No.: 2034372-20-6
M. Wt: 282.303
InChI Key: FTGNYPIPPJIOCQ-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.303. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

The specific nature of these interactions and changes would depend on the particular targets involved .

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways and have downstream effects on various cellular processes.

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

Biological Activity

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2C_{18}H_{20}N_{4}O_{2} with a molecular weight of 336.38 g/mol. The structure features a furan ring, a pyrazole moiety, and a pyridine group, which contribute to its biological interactions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds related to the pyrazole class, including this compound.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926

These values indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound showed promising results.

Table 2: Anti-inflammatory Activity Data

Compound IDIC50 (µg/mL)Comparison Drug (Diclofenac) IC50 (µg/mL)
Compound A60.5654.65
Compound B57.2454.65
Compound C69.1554.65

This data indicates that certain derivatives can exhibit comparable anti-inflammatory activity to established drugs, suggesting their potential for further development in treating inflammatory conditions.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes associated with cancer progression and inflammation. For example, inhibition of Aurora-A kinase has been noted with similar compounds, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Recent advancements in drug design have incorporated this compound into various studies:

  • Study on MCF7 Cell Line : A derivative was tested against MCF7 cells with an IC50 value of 0.01 µM, indicating potent activity compared to standard treatments .
  • In Vivo Studies : Animal models have shown that administration of pyrazole derivatives can significantly reduce tumor size and improve survival rates in xenograft models .

Properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(13-3-8-21-11-13)17-6-7-19-10-14(9-18-19)12-1-4-16-5-2-12/h1-5,8-11H,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGNYPIPPJIOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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